molecular formula C13H13N3OS B2810109 (E)-3-(dimethylamino)-1-[2-(4-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one CAS No. 1211960-17-6

(E)-3-(dimethylamino)-1-[2-(4-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one

Cat. No.: B2810109
CAS No.: 1211960-17-6
M. Wt: 259.33
InChI Key: LWXJJGZRDIABBS-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(dimethylamino)-1-[2-(4-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one is a useful research compound. Its molecular formula is C13H13N3OS and its molecular weight is 259.33. The purity is usually 95%.
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Scientific Research Applications

Metabotropic Glutamate Receptor Subtype 5 Antagonists

Compounds with a structural resemblance to "(E)-3-(dimethylamino)-1-[2-(4-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one" have been studied for their role as metabotropic glutamate receptor subtype 5 (mGluR5) antagonists. For instance, the mGluR5 antagonist MTEP has been characterized for its selectivity and fewer off-target effects compared to other antagonists like MPEP. This specificity suggests potential applications in neurodegeneration, addiction, anxiety, and pain management (Lea & Faden, 2006).

Amyloid Imaging in Alzheimer's Disease

Amyloid imaging agents, which are crucial for the early detection and monitoring of Alzheimer's disease, have been developed using compounds structurally similar to "this compound". These compounds, including [18F]FDDNP and 11C-PIB, allow for the in vivo measurement of amyloid in the brain, providing insights into the pathophysiological mechanisms of Alzheimer's disease and evaluating new anti-amyloid therapies (Nordberg, 2007).

Chemical Inhibitors of Cytochrome P450 Isoforms

In the context of drug metabolism, compounds structurally akin to "this compound" have been evaluated as selective inhibitors of cytochrome P450 isoforms. These inhibitors are vital for understanding drug-drug interactions and for the assessment of the metabolic pathways of various drugs, thereby enhancing the safety and efficacy of therapeutic interventions (Khojasteh et al., 2011).

Properties

IUPAC Name

(E)-3-(dimethylamino)-1-(2-pyridin-4-yl-1,3-thiazol-5-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3OS/c1-16(2)8-5-11(17)12-9-15-13(18-12)10-3-6-14-7-4-10/h3-9H,1-2H3/b8-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXJJGZRDIABBS-VMPITWQZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)C1=CN=C(S1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)C1=CN=C(S1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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